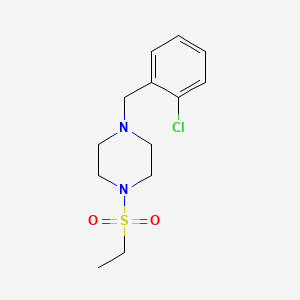

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-ethylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRGZUONEMTPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

N-alkylation of piperazine: The piperazine ring is first alkylated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Sulfonylation: The resulting N-(2-chlorobenzyl)piperazine is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms serve as nucleophilic centers for alkylation and acylation reactions. Key examples include:

a. Alkylation with Benzyl Halides

Reaction of 1-(2-chlorobenzyl)piperazine with ethylsulfonyl chloride under basic conditions (K₂CO₃/DMF) yields the target compound via N-sulfonylation. This two-step process involves:

-

Primary alkylation : Piperazine reacts with 2-chlorobenzyl chloride at 80–90°C to form 1-(2-chlorobenzyl)piperazine.

-

Sulfonylation : The secondary piperazine nitrogen reacts with ethylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

b. Acylation with Benzoyl Chlorides

The piperazine core reacts with substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) in DCM/TEA to form acylated derivatives. For example:

text1-(2-Chlorobenzyl)piperazine + 4-Cl-C₆H₄-COCl → 1-(2-Chlorobenzyl)-4-(4-chlorobenzoyl)piperazine

Yields for analogous reactions range from 73% to 90% under optimized conditions .

Oxidation Reactions

The ethylsulfonyl group undergoes oxidation to form sulfonic acid derivatives.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Sulfonyl → Sulfonic Acid | KMnO₄/H₂O, 80°C, 6 h | 1-(2-Chlorobenzyl)-4-(ethylsulfonic acid)piperazine |

| Sulfonyl → Sulfone | H₂O₂/AcOH, RT, 12 h | Ethylsulfone derivative |

These reactions are critical for modifying electron-withdrawing effects on the piperazine ring.

Reductive Transformations

The sulfonyl group can be reduced to thioether or amine derivatives:

a. Reduction to Thioether

Using LiAlH₄ in THF at 0°C:

text1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine → 1-(2-Chlorobenzyl)-4-(ethylthio)piperazine

b. Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces the sulfonyl group to a sulfonamide.

Halogenation and Cross-Coupling

The 2-chlorobenzyl group participates in:

-

Buchwald–Hartwig amination with aryl halides (Pd₂(dba)₃/Xantphos catalyst) .

-

Suzuki coupling with boronic acids to replace the chlorine atom .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl/EtOH), the piperazine ring undergoes ring-opening to form linear diamines. Conversely, basic conditions (NaOH/H₂O) stabilize the sulfonyl group against hydrolysis.

Biological Activity Correlation

Derivatives of this compound show structure-dependent bioactivity:

Key Reaction Mechanisms

-

N-Sulfonylation : The secondary amine attacks the electrophilic sulfur in ethylsulfonyl chloride, facilitated by TEA to neutralize HCl byproducts.

-

Oxidation : The sulfonyl group’s sulfur atom undergoes stepwise oxidation from S⁰ (sulfide) to S⁶+ (sulfonic acid) via peroxide intermediates.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is thought to affect neurotransmitter systems in the brain.

Comparison with Similar Compounds

Structural Analogues with Aromatic Sulfonyl Groups

- 1-(3-Chlorobenzyl)-4-[(4-Methylphenyl)Sulfonyl]Piperazine (): Structural Difference: Replaces the ethylsulfonyl group with a 4-methylphenylsulfonyl moiety. However, the ethylsulfonyl group in the target compound may improve solubility due to reduced lipophilicity . Biological Relevance: Aryl sulfonyl derivatives are common in enzyme inhibitors (e.g., BACE1 inhibitors in ), where aromatic interactions are critical .

1-(4-Chlorobenzyl)-4-[4-(Methylsulfanyl)Benzyl]Piperazine () :

Analogues with Acyl or Alkyl Substituents

- 1-(4-Chlorobenzhydryl)Piperazine Derivatives (): Structural Difference: Substitutes the ethylsulfonyl group with a 4-substituted benzoyl moiety. Impact: Benzoyl groups enhance planarity and π-stacking but reduce solubility. Biological Activity: Benzoyl derivatives showed IC₅₀ values of 19–22 mM against cancer cells, while sulfonyl groups may alter potency due to differences in target interactions .

Sulfonamide and Thiazolylhydrazone Derivatives

- Thiazolylhydrazone-Piperazine Hybrids (): Structural Difference: Incorporates a thiazolylhydrazone scaffold instead of sulfonyl. However, the ethylsulfonyl group may improve selectivity for sulfonyl-binding enzymes like carbonic anhydrases .

Pharmacological and Physicochemical Properties

Cytotoxicity and Anticancer Activity

- Ethylsulfonyl vs. Benzoyl () : Benzoyl derivatives (e.g., compound 5a) showed time-dependent cytotoxicity with IC₅₀ values <50 μM across multiple cancer lines. Ethylsulfonyl’s electron-withdrawing nature may enhance pro-apoptotic signaling but requires empirical validation .

- Sulfonyl vs. Thioether () : Methylsulfanyl derivatives are less studied for cytotoxicity, but sulfonyl groups are associated with higher oxidative stress induction in cancer cells .

Metabolic Stability

Solubility and LogP

- Ethylsulfonyl (logP ~1.5) vs. Benzyl (logP ~3.0) : The ethylsulfonyl group reduces lipophilicity compared to benzyl or benzoyl substituents, improving aqueous solubility and oral bioavailability .

Biological Activity

1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, along with relevant case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 2-chlorobenzyl group and an ethylsulfonyl moiety. Its molecular formula is C12H16ClN2O2S, with a molecular weight of approximately 288.79 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step processes including the formation of the piperazine ring, chlorination, and sulfonylation. Specific synthetic routes may vary but generally follow established organic synthesis protocols.

Anticancer Properties

Research has indicated that piperazine derivatives exhibit significant anticancer activities. A study evaluating various piperazine compounds found that those with specific aryl substitutions, such as 2-chlorophenyl groups, demonstrated potent antiproliferative effects against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7) cells .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Cell Viability (%) |

|---|---|---|---|

| 5b (2-Chlorophenyl) | A549 | 25.11 ± 2.49 | 25.11 ± 2.49 |

| 5a (Phenyl) | A549 | 61.35 ± 2.29 | 61.35 ± 2.29 |

| 5d (3,4-Dichlorophenyl) | A549 | 38.08 ± 2.85 | 38.08 ± 2.85 |

The above table illustrates the varying potency of different piperazine derivatives against A549 lung cancer cells, highlighting the significant effect of substituents on biological activity.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or interaction with cellular receptors involved in cancer proliferation pathways. The ethylsulfonyl group may enhance solubility and bioavailability, contributing to its efficacy in biological systems .

Case Studies

Several studies have focused on the biological activity of piperazine derivatives similar to this compound:

- Study on Anticancer Activity : A recent investigation into piperazine-based compounds revealed that modifications in substituents significantly affected their anticancer properties, with some derivatives showing IC50 values comparable to established chemotherapeutics .

- In Vivo Studies : In vivo studies demonstrated that certain piperazine derivatives exhibited antinociceptive effects, indicating potential for pain management applications alongside their anticancer properties .

- Cytotoxicity Assessment : Cytotoxicity assays performed on various cell lines confirmed that compounds containing the chlorobenzyl moiety had enhanced cytotoxic effects compared to their non-substituted counterparts .

Q & A

Q. How can researchers optimize the synthesis of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example:

- Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred for nucleophilic substitution reactions involving piperazine derivatives .

- Catalysts/Reagents : Use of bases such as N,N-diisopropylethylamine (DIPEA) to deprotonate intermediates and activate electrophilic groups (e.g., sulfonyl chlorides) .

- Temperature Control : Reactions are typically conducted at room temperature or mild heating (40–60°C) to avoid side reactions .

- Purification : Flash chromatography or crystallization with solvents like diethyl ether (Et₂O) can isolate high-purity products (>95%) .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity using HPLC or NMR .

Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and substituent positions (e.g., chlorobenzyl and ethylsulfonyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities using reverse-phase columns .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z ≈ 343 for C₁₃H₁₇ClN₂O₂S) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under controlled conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Modify the chlorobenzyl group (e.g., fluorobenzyl or methylbenzyl) to alter lipophilicity and receptor binding .

- Sulfonyl Group Optimization : Replace ethylsulfonyl with aryl-sulfonyl groups to enhance metabolic stability .

- Biological Screening : Test derivatives against cancer cell lines (e.g., HCT-116 colon cancer) to correlate structural changes with cytotoxicity .

- Computational Modeling : Use molecular docking to predict interactions with target enzymes (e.g., cytochrome P450 isoforms) .

Q. How should researchers address discrepancies in bioactivity data across different experimental models?

- Methodological Answer : Contradictions may arise from:

- Cell Line Variability : Differences in membrane permeability (e.g., HUH7 vs. HEPG2 liver cancer cells) .

- Assay Conditions : Standardize protocols for incubation time (e.g., 48 vs. 72 hours) and serum concentration in media .

- Metabolic Interference : Pre-screen for off-target effects using cytochrome P450 inhibition assays (e.g., CYP2D6/3A4) .

- Data Normalization : Include positive controls (e.g., doxorubicin) and normalize viability data to untreated cells .

Q. What methodological approaches can assess the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies should evaluate:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Plasma Stability : Incubate with human plasma (37°C) and quantify parent compound levels over 24 hours .

- Oxidative Stress Testing : Expose to hydrogen peroxide (H₂O₂) to simulate reactive oxygen species (ROS)-rich environments .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.